Home > Products > Screening Compounds P22436 > (S)-3-Carboxy-4-hydroxyphenylglycine
(S)-3-Carboxy-4-hydroxyphenylglycine -

(S)-3-Carboxy-4-hydroxyphenylglycine

Catalog Number: EVT-253908
CAS Number:
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-Carboxy-4-hydroxyphenylglycine is a synthetic compound classified as an agonist for Group II metabotropic glutamate receptors (mGluRs), specifically exhibiting selectivity for the mGluR2 subtype [, ]. This compound is a valuable tool in research aiming to understand the roles of these receptors in various physiological processes and neurological pathways.

(2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV)

  • Compound Description: (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) is a potent and selective group II mGluR agonist. [] It exhibits high potency in stimulating high-affinity GTPase activity in rat hippocampal and striatal membranes. []
  • Relevance: Like (S)-3-Carboxy-4-hydroxyphenylglycine, DCG-IV acts as an agonist at group II mGluRs, but it demonstrates significantly higher potency in stimulating high-affinity GTPase activity. [] The structural differences between DCG-IV and (S)-3-Carboxy-4-hydroxyphenylglycine, particularly the presence of the cyclopropyl ring in DCG-IV, likely contribute to this difference in potency.

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)

  • Compound Description: (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I) is another potent and selective group II mGluR agonist. [] It shows comparable potency to DCG-IV in stimulating high-affinity GTPase activity. []

L-Glutamate

  • Compound Description: L-Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts as an endogenous agonist at both ionotropic and metabotropic glutamate receptors, including group II mGluRs. []
  • Relevance: Both L-Glutamate and (S)-3-Carboxy-4-hydroxyphenylglycine activate group II mGluRs, though L-Glutamate acts as the natural ligand. [] L-Glutamate demonstrates higher potency than (S)-3-Carboxy-4-hydroxyphenylglycine in stimulating high-affinity GTPase activity. [] L-Glutamate's simpler structure compared to (S)-3-Carboxy-4-hydroxyphenylglycine might explain the difference in their potencies at group II mGluRs.

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC)

  • Compound Description: (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC) is a selective agonist for group II mGluRs, showing activity at both mGluR2 and mGluR3 subtypes. []
  • Relevance: Both (2R,4R)-APDC and (S)-3-Carboxy-4-hydroxyphenylglycine activate group II mGluRs. [] (2R,4R)-APDC demonstrates higher potency compared to (S)-3-Carboxy-4-hydroxyphenylglycine in stimulating high-affinity GTPase activity. [] Structural differences between (2R,4R)-APDC and (S)-3-Carboxy-4-hydroxyphenylglycine likely contribute to the variation in their potencies.

(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)

  • Compound Description: (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) is a mGluR agonist that displays preferential activity at group I mGluRs, but can also activate group II mGluRs, although with lower potency. []
  • Relevance: Similar to (S)-3-Carboxy-4-hydroxyphenylglycine, (S)-4C3HPG can activate group II mGluRs. [] Interestingly, both compounds exhibit comparable potencies in stimulating high-affinity GTPase activity. [] This similarity in potency might stem from their structural similarities, as they are both phenylglycine derivatives with carboxyl and hydroxyl substituents. The difference in the position of the hydroxyl group on the phenyl ring might contribute to their distinct selectivity profiles across mGluR groups.

1S,3R-1-Aminocyclopentane-1,3-dicarboxylate ((1S,3R)-ACPD)

  • Compound Description: 1S,3R-1-Aminocyclopentane-1,3-dicarboxylate ((1S,3R)-ACPD) is a mGluR agonist that activates both group I and group II mGluRs. []
  • Relevance: (1S,3R)-ACPD, like (S)-3-Carboxy-4-hydroxyphenylglycine, can activate group II mGluRs. [] Both compounds show similar potencies in stimulating high-affinity GTPase activity. [] While (1S,3R)-ACPD lacks the aromatic ring present in (S)-3-Carboxy-4-hydroxyphenylglycine, both compounds possess carboxyl groups, which might be essential for their interaction with group II mGluRs.

Ibotenate

  • Compound Description: Ibotenate is a conformationally-restricted glutamate analog that acts as an agonist at NMDA receptors and group I mGluRs. [] It shows weak agonist activity at group II mGluRs. []
  • Relevance: Both Ibotenate and (S)-3-Carboxy-4-hydroxyphenylglycine can activate group II mGluRs, although Ibotenate exhibits significantly lower potency at these receptors compared to its action at other glutamate receptor subtypes. [] The structural differences between Ibotenate and (S)-3-Carboxy-4-hydroxyphenylglycine, particularly the presence of the isoxazole ring in Ibotenate, likely contribute to their distinct pharmacological profiles.

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

  • Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective agonist for the serotonin 5-HT1A receptor. [, ] It has been shown to block the locomotor effects induced by nitric oxide in the rat dorsal raphe nucleus, an effect attributed to its activation of 5-HT1A autoreceptors. [, ]
  • Relevance: While not directly acting on mGluRs like (S)-3-Carboxy-4-hydroxyphenylglycine, 8-OH-DPAT is relevant to the research as it highlights the involvement of serotonergic systems in modulating the effects of nitric oxide, which are also implicated in mGluR signaling pathways. [, ] The study using 8-OH-DPAT provides a broader context to understanding the interplay between different neurotransmitter systems in the brain regions where (S)-3-Carboxy-4-hydroxyphenylglycine exerts its effects.
Overview

(S)-3-Carboxy-4-hydroxyphenylglycine is an amino acid derivative recognized for its significant role as a modulator of metabotropic glutamate receptors. This compound is classified as a mixed group II metabotropic glutamate receptor agonist and a group I metabotropic glutamate receptor antagonist. It is naturally occurring in various plants, including Reseda luteola and Caylusea abyssinica. The molecular formula of (S)-3-Carboxy-4-hydroxyphenylglycine is C₉H₉NO₄, and it has a CAS number of 55136-48-6. Its unique pharmacological properties make it a subject of interest in neuroscience and pharmacology.

Synthesis Analysis

Several methods have been documented for synthesizing (S)-3-Carboxy-4-hydroxyphenylglycine. One common approach involves the Strecker reaction, where substituted benzaldehydes are reacted to form the desired amino acid. The intermediate aminonitriles produced in this reaction can be hydrolyzed using strong acids such as hydrochloric acid or hydrobromic acid, followed by purification through ion-exchange chromatography and crystallization from suitable solvents .

Another method involves the Bucherer-Berg reaction, which uses acetophenones as starting materials. This method includes hydrolysis of intermediate hydantoins in strong acid solutions, followed by purification steps similar to those used in the Strecker reaction .

Molecular Structure Analysis

The molecular structure of (S)-3-Carboxy-4-hydroxyphenylglycine features a phenyl ring with two functional groups: a carboxylic acid group (-COOH) and a hydroxyl group (-OH). The presence of these groups contributes to its biological activity and interaction with glutamate receptors.

Structure Data:

  • Molecular Formula: C₉H₉NO₄
  • Molecular Weight: 183.17 g/mol
  • IUPAC Name: (S)-3-carboxy-4-hydroxyphenylglycine

The structural configuration allows for specific interactions with receptor sites, influencing its agonistic and antagonistic properties.

Chemical Reactions Analysis

(S)-3-Carboxy-4-hydroxyphenylglycine undergoes various chemical reactions that are critical for its function. For instance, it can interact with metabotropic glutamate receptors, leading to changes in cellular signaling pathways. The compound's ability to act as both an agonist and antagonist at different receptor subtypes suggests that it can modulate glutamatergic signaling effectively.

In laboratory settings, (S)-3-Carboxy-4-hydroxyphenylglycine can be dissolved in buffered saline solutions for experimental applications, ensuring stability and preventing decomposition during assays .

Mechanism of Action

The mechanism of action of (S)-3-Carboxy-4-hydroxyphenylglycine primarily involves its interaction with metabotropic glutamate receptors located in the central nervous system. It acts as an antagonist at group I metabotropic glutamate receptors while functioning as an agonist at group II receptors. This dual action suggests that (S)-3-Carboxy-4-hydroxyphenylglycine can influence neurotransmission related to learning, memory, and other cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility may vary with pH levels.

Chemical Properties

  • pH Range: Typically stable within physiological pH ranges.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the appropriate conditions for storage and application in scientific research.

Applications

(S)-3-Carboxy-4-hydroxyphenylglycine has several applications in scientific research, particularly in pharmacology and neuroscience:

  1. Neuroscience Research: It is used to study the modulation of glutamatergic signaling pathways, which are vital for understanding various neurological processes.
  2. Pharmacological Studies: The compound serves as a tool for investigating potential therapeutic effects on conditions related to glutamate dysregulation, such as anxiety disorders, depression, and neurodegenerative diseases.
  3. Drug Development: Due to its unique receptor activity profile, (S)-3-Carboxy-4-hydroxyphenylglycine is explored as a candidate for developing new pharmacological agents targeting metabotropic glutamate receptors.
Introduction to Metabotropic Glutamate Receptor (mGluR) Pharmacology

Glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), exerts its effects through ionotropic receptors (mediating fast synaptic transmission) and metabotropic glutamate receptors (mGluRs) that modulate synaptic plasticity and neuronal excitability via G-protein-coupled signaling pathways. Unlike ionotropic receptors, mGluRs belong to Class C G-protein-coupled receptors (GPCRs), characterized by a large extracellular Venus flytrap domain (VFD) for ligand binding and activation of intracellular second messengers [6]. The eight identified mGluR subtypes are classified into three groups based on sequence homology, G-protein coupling, and downstream effects:

  • Group I (mGluR1/5): Gαq-coupled, stimulate phospholipase C (PLC), increasing IP3 and diacylglycerol.
  • Group II (mGluR2/3) and Group III (mGluR4/6/7/8): Gαi/o-coupled, inhibit adenylyl cyclase and cAMP formation [6] [10].

Phenylglycine derivatives like (S)-3-Carboxy-4-hydroxyphenylglycine emerged as pivotal tools for dissecting mGluR functions due to their subtype-selective modulatory actions.

Historical Development of Phenylglycine Derivatives in mGluR Research

Phenylglycine derivatives were first synthesized in the early 1990s to address the scarcity of selective mGluR ligands. Initial compounds like (RS)-α-methyl-4-carboxyphenylglycine ((+)-MCPG) acted as broad-spectrum mGluR antagonists but lacked subtype specificity [3] [8]. This prompted structural refinements, leading to:

  • (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG): Identified as a Group I antagonist with neuroprotective effects against excitotoxic lesions [1].
  • (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A stereoisomer with distinct activity at Group I/II receptors [4] [7].

Key milestones:

  • 1993–1995: Studies confirmed phenylglycines discriminate between mGluR1 (antagonism) and mGluR5 (mixed modulation) [7] [8].
  • 1994: Hayashi et al. demonstrated (S)-4C3HPG’s competitive antagonism at mGluR1α (IC₅₀ = 19–50 μM) and weaker action at mGluR5a (IC₅₀ = 53–280 μM) [9].

These discoveries established phenylglycines as indispensable probes for elucidating mGluR signaling dichotomies.

Classification of mGlu Receptor Subtypes and Functional Dichotomies

Structural and Signaling Mechanisms

Class C mGluRs function as constitutive dimers. Ligand binding to the VFD induces closure of the bilobed domain, propagating conformational changes via cysteine-rich domains (CRDs) to the heptahelical domain (HD), which activates G proteins [6]. Group-specific signaling:

  • Group I: Couple to Gαq, mobilizing intracellular Ca²⁺ and activating protein kinase C (PKC). Localized postsynaptically, they enhance neuronal excitation.
  • Group II/III: Couple to Gαi/o, suppressing cAMP production and modulating K⁺/Ca²⁺ channels. Predominantly presynaptic, they inhibit glutamate release [6] [10].

(S)-3-Carboxy-4-hydroxyphenylglycine: A Dual Modulator

(S)-3-Carboxy-4-hydroxyphenylglycine (abbreviated (S)-3C4HPG or (S)-3C4HPG) exhibits unique functional duality:

  • Group I Antagonism: Competitively blocks glutamate binding at mGluR1/5, inhibiting phosphoinositide hydrolysis and Ca²⁺ mobilization (IC₅₀ = 290 ± 47 μM for mGluR1α) [7] [9].
  • Group II Agonism: Activates mGluR2/3, suppressing cAMP formation (EC₅₀ = 97 ± 12 μM for mGluR2) [7] [10].

Table 1: Receptor Interaction Profile of (S)-3C4HPG

mGluR GroupSubtypeActionPotency (IC₅₀/EC₅₀)Functional Outcome
Group ImGluR1αCompetitive antagonist290 ± 47 μM [7]Inhibits PLC activation
Group ImGluR5aWeak antagonist>1000 μM [7]Minimal Ca²⁺ mobilization block
Group IImGluR2Agonist97 ± 12 μM [7]Suppresses cAMP production
Group IIImGluR4/6/7/8No effectNot applicableNo modulation observed

Structural Basis for Selectivity

The meta-carboxy and para-hydroxy substitutions on the phenylglycine core are critical for Group II agonism. Stereochemistry also dictates activity: (S)-enantiomers show higher potency than (R)-isomers due to optimal fit in the VFD ligand-binding cleft [4] [9]. This contrasts with (S)-4C3HPG (4-carboxy-3-hydroxy), which exhibits stronger Group I blockade [1] [9].

Functional Implications in Neuronal Systems

  • Excitotoxicity Protection: (S)-4C3HPG (structurally similar to (S)-3C4HPG) reduces striatal quinolinic acid lesions (89% at 1000 nmol), implicating Group I antagonism in Huntington’s disease models [1].
  • Synaptic Modulation: In spinal cord, (S)-3C4HPG depresses polysynaptic excitation via Group II activation, highlighting presynaptic inhibition [3] [10].
  • G-protein Activation: (S)-3C4HPG stimulates GTPase activity in cortical membranes (EC₅₀ ~290 μM), confirming mGluR2 coupling to Gαi [10].

Table 2: Key Functional Studies of (S)-3C4HPG and Analogs

Study ModelInterventionKey FindingMechanism
Rat striatal lesions [1](S)-4C3HPG + quinolinic acid89% reduction in lesion volume at 1000 nmolGroup I mGluR antagonism
mGluR1α-expressing BHK cells [7](S)-3C4HPGIC₅₀ = 290 μM vs. glutamateCompetitive antagonism
Rat spinal cord [3](S)-3C4HPGDepression of polysynaptic excitationGroup II mGluR agonism
Cortical membranes [10](S)-3C4HPGEC₅₀ = 97 μM for GTPase stimulationmGluR2-Gαi coupling

Properties

Product Name

(S)-3-Carboxy-4-hydroxyphenylglycine

IUPAC Name

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

CHZBCZTXSTWCIG-ZETCQYMHSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O

Synonyms

Alternative Name: (S)-3C4HPG

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.